1,1,1-trifluoro-5-phenylpentan-2-one
Overview
Description
1,1,1-trifluoro-5-phenylpentan-2-one is an organic compound with the molecular formula C11H11F3O It is a fluorinated ketone, characterized by the presence of three fluorine atoms attached to the first carbon and a phenyl group attached to the fifth carbon in the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-trifluoro-5-phenylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-bromo-2-phenylethane with an appropriate nucleophile under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of 1,1,1-trifluoro-5-phenyl-2-pentanone may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-trifluoro-5-phenylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-5-phenyl-2-pentanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated ketone with similar properties but different applications.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A structurally related compound with distinct chemical behavior.
Uniqueness
1,1,1-trifluoro-5-phenylpentan-2-one is unique due to its specific arrangement of the trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H11F3O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-phenylpentan-2-one |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
PBHMYMRZIGUBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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